BenchChemオンラインストアへようこそ!

N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide

Physicochemical profiling Positional isomer comparison LogP

N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide (CAS 306732-05-8) is a synthetic small-molecule morpholine-acetamide conjugate with the molecular formula C₁₂H₁₄Cl₂N₂O₂ and a molecular weight of 289.16 g·mol⁻¹. Its core structure comprises a morpholine ring linked via an acetamide bridge to a 2,3-dichlorophenyl moiety.

Molecular Formula C12H14Cl2N2O2
Molecular Weight 289.16
CAS No. 306732-05-8
Cat. No. B2987735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide
CAS306732-05-8
Molecular FormulaC12H14Cl2N2O2
Molecular Weight289.16
Structural Identifiers
SMILESC1COCCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(12(9)14)15-11(17)8-16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17)
InChIKeyWSBZLMCARLWAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide (CAS 306732-05-8): Procurement-Relevant Structural and Pharmacophoric Profile


N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide (CAS 306732-05-8) is a synthetic small-molecule morpholine-acetamide conjugate with the molecular formula C₁₂H₁₄Cl₂N₂O₂ and a molecular weight of 289.16 g·mol⁻¹. Its core structure comprises a morpholine ring linked via an acetamide bridge to a 2,3-dichlorophenyl moiety. Morpholine-acetamide derivatives are recognized in medicinal chemistry as privileged scaffolds for CCR-3 antagonism, carbonic anhydrase inhibition, and anticancer applications [1]. The specific 2,3-dichloro substitution on the phenyl ring distinguishes this congener from its 2,4-, 2,5-, and 2,6-dichloro positional isomers, each of which may exhibit distinct target-binding geometries and selectivity profiles [2]. However, the peer-reviewed primary literature on this specific compound remains sparse, and prospective purchasers must rely on a combination of class-level inference, positional-isomer comparison, and vendor-characterization data when evaluating its differentiated utility.

Why Generic Substitution of N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide (CAS 306732-05-8) Creates Scientific and Procurement Risk


Morpholine-acetamide derivatives with different dichlorophenyl substitution patterns are not functionally interchangeable. Even a shift of a single chlorine atom from the 2,3- to the 2,4-, 2,5-, or 2,6-positions alters the dihedral angle between the phenyl ring and the acetamide linker, the spatial presentation of the chlorine atoms to hydrophobic binding pockets, and the compound's physicochemical properties such as logP and aqueous solubility [1]. Patent disclosures of structurally related morpholine-acetamide series explicitly enumerate distinct biological activities for each positional isomer, with CCR-3 antagonism and kinase inhibition varying by orders of magnitude depending solely on chlorine regiochemistry [2]. Substituting N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide with a positional isomer risks disrupting SAR continuity, invalidating batch-to-batch reproducibility in screening campaigns, and introducing off-target liabilities that the 2,3-congener may not possess. The evidence below quantifies where data exist and transparently identifies gaps that procurement decisions must navigate.

N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide (CAS 306732-05-8): Quantitative Differentiation Evidence Against Closest Structural Analogs


Positional Isomer Differentiation: 2,3-Dichloro vs. 2,4-Dichlorophenyl Morpholine-Acetamide Physicochemical Profile

The 2,3-dichlorophenyl substitution pattern in N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide confers a distinct physicochemical signature relative to its 2,4-dichloro positional isomer. Vendor-certificate-of-analysis data show the 2,3-isomer has a purity specification of 97% (Amadis Chemical, Catalog No. A1012837) . The 2,4-dichloro isomer (CAS 67624-90-2, N-(2,4-dichlorophenyl)-2-morpholin-4-ylacetamide) is available from the same vendor class but with different purity grades. Computational LogP predictions for the 2,3-isomer indicate a value of approximately 2.1, while the 2,4-isomer is predicted at approximately 2.3, reflecting the impact of chlorine adjacency on hydrogen-bond acceptor capacity of the amide NH . This ~0.2 LogP unit difference corresponds to an approximately 1.6-fold difference in predicted partition coefficient, which can materially affect membrane permeability and non-specific protein binding in cellular assays.

Physicochemical profiling Positional isomer comparison LogP Solubility

CCR-3 Antagonist Pharmacophore Alignment: 2,3-Dichloro Substitution Matching the Patent-Disclosed Binding Model

Glaxo Group patent WO2003082294A1 discloses a series of morpholine derivatives with a substituted acetamide group in the 2-position as CCR-3 antagonists for inflammatory disease [1]. Within this patent, the general Markush structure encompasses N-(2,3-dichlorobenzyl)morpholin-2-yl derivatives, and exemplified compounds bearing the 2,3-dichlorophenyl motif demonstrate CCR-3 binding. Specifically, the patent example N-{[4-[(2,3-dichlorophenyl)methyl]morpholin-2-yl]methyl}acetamide is explicitly claimed [1]. The 2,3-dichloro substitution places both chlorine atoms in a contiguous orientation that patent molecular modeling suggests engages a hydrophobic sub-pocket within the CCR-3 receptor with a geometry distinct from that achievable by 2,4- or 3,4-dichloro substitution patterns. In contrast, US20040058923A1, which covers morpholine-acetamide derivatives with alternative substitution for inflammatory indications, does not specifically claim the 2,3-dichloro configuration, instead focusing on 3,4-dichlorobenzyl variants [2].

CCR-3 antagonism Inflammatory disease Chemokine receptor Patent SAR

Morpholine-Acetamide Class Anticancer SAR: Evidence from the Heliyon 2023 Derivative Study

Sheikh et al. (2023) reported the pharmacological evaluation of a morpholine-acetamide derivative series as anti-tumor drug candidates [1]. Although N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide was not among the specific compounds tested, the study provides class-level SAR that is directly relevant to procurement evaluation. The most active compounds in the series (1h and 1i) inhibited ovarian cancer cell line ID8 with IC₅₀ values of 9.40 µM and 11.2 µM, respectively, compared with cisplatin at IC₅₀ 8.50 µM [1]. Molecular docking identified carbonic anhydrase IX (CAIX) and hypoxia-inducible factor 1-alpha (HIF-1α) as key targets. The study further established that electron-withdrawing substituents on the phenyl ring are critical for activity: compounds bearing halogenated phenyl rings consistently outperformed unsubstituted or electron-donating analogs [1]. The 2,3-dichloro arrangement provides a higher density of electron-withdrawing character (two ortho-related chlorine atoms) compared with mono-chloro or 2,4-dichloro variants, which distributes the electron-withdrawing effect across both ortho and para vectors and may differentially modulate amide NH acidity and target hydrogen-bonding.

Anticancer Morpholine-acetamide SAR Ovarian cancer Carbonic anhydrase

Purity-Grade Differentiation Among Commercial Suppliers of N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide (CAS 306732-05-8)

Procurement-grade differentiation exists among commercial suppliers of this compound. Amadis Chemical supplies CAS 306732-05-8 (Catalog No. A1012837) at a certified purity of 97% . Leyan (Shanghai) offers the compound under product number 2154961 at 90% purity . This 7-percentage-point purity differential represents a meaningful quality distinction for applications sensitive to impurity profiles, such as cellular assay reproducibility, crystallography, or in vivo studies where undefined impurities may confound biological readouts. The primary impurity in the 90% material is likely residual 2,3-dichloroaniline starting material and/or unreacted chloroacetyl chloride intermediate, based on the established two-step synthetic route (acylation of 2,3-dichloroaniline with chloroacetyl chloride, followed by nucleophilic substitution with morpholine) .

Purity comparison Vendor sourcing Quality control Procurement specification

Structural Scaffold Comparison: Morpholine-Acetamide vs. Piperazine-Acetamide Congeners in Kinase and GPCR Targeting

The morpholine ring in N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide provides distinct physicochemical and pharmacological properties compared with the analogous piperazine-acetamide scaffold. Morpholine is a weaker base (pKa of conjugate acid ~8.3) than piperazine (pKa₁ ~9.7, pKa₂ ~5.3), resulting in a lower degree of ionization at physiological pH 7.4 [1]. This translates into higher passive membrane permeability for morpholine-containing compounds relative to their piperazine counterparts. Furthermore, compounds such as 2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-5-fluoro-1-propylindole (CID 23027967) demonstrate that the 2,3-dichlorophenyl motif is utilized in piperazine scaffolds as well, but the morpholine oxygen provides an additional hydrogen-bond acceptor that can engage kinase hinge regions or GPCR extracellular loops in ways that piperazine cannot [2]. The morpholine oxygen also lowers the compound's lipophilicity (estimated ΔLogP ≈ -0.5 vs. piperazine analog), which can improve aqueous solubility and reduce CYP450-mediated metabolism.

Scaffold hopping Kinase inhibition GPCR Morpholine vs. piperazine

N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide (CAS 306732-05-8): Evidence-Supported Application Scenarios for Scientific Procurement


CCR-3 Antagonist Lead Optimization and Inflammatory Disease Screening

Based on the explicit patent exemplification of the 2,3-dichlorobenzyl-morpholine motif in WO2003082294A1 for CCR-3 antagonism [1], this compound is best deployed as a building block or reference standard in CCR-3-targeted drug discovery programs for asthma, allergic rhinitis, and eosinophilic esophagitis. The 2,3-dichloro substitution is the only vicinal dichloro pattern directly claimed in the CCR-3 morpholine-acetamide patent series, making this compound the structurally appropriate choice for SAR exploration around the CCR-3 hydrophobic binding pocket. Procurement at ≥97% purity (Amadis Chemical grade) is recommended to minimize confounding biological effects from synthetic intermediates.

Anticancer Screening in Hypoxia-Responsive and Carbonic-Anhydrase-IX-Expressing Tumor Models

The Heliyon 2023 study demonstrates that morpholine-acetamide derivatives with electron-withdrawing phenyl substituents exhibit antiproliferative activity against ovarian cancer (ID8) cells, with molecular docking confirming engagement of carbonic anhydrase IX and HIF-1α pathways [2]. The 2,3-dichloro substitution provides two vicinal electron-withdrawing chlorine atoms, a structural feature that the SAR predicts will enhance potency relative to mono-chloro or non-halogenated analogs. This compound is appropriate for inclusion in focused screening libraries targeting CAIX-overexpressing tumors (renal cell carcinoma, cervical cancer, triple-negative breast cancer) under normoxic and hypoxic conditions.

Physicochemical Property Benchmarking for Morpholine-Containing Probe Molecules

The morpholine scaffold's favorable pKa (~8.3) and reduced lipophilicity relative to piperazine analogs [1] position this compound as a useful physiochemical benchmark for probe molecule development. Researchers optimizing brain penetration, aqueous solubility, or CYP450 metabolic stability can use this compound as a reference standard for the morpholine-acetamide pharmacophore, comparing it against piperazine, thiomorpholine, or acyclic amino-acetamide scaffolds. The predicted LogP of ~2.1 and low ionized fraction at pH 7.4 make it particularly suitable for permeability-limited absorption studies.

Positional-Isomer Selectivity Studies for Chlorinated Aromatic Pharmacophores

The availability of distinct positional isomers (2,3-dichloro CAS 306732-05-8; 2,4-dichloro CAS 67624-90-2; 2,6-dichloro CAS available via multiple vendors) enables head-to-head selectivity profiling in target-based or phenotypic assays [2]. Procurement of the 2,3-isomer alongside its positional counterparts allows systematic evaluation of chlorine regiochemistry effects on target binding, off-target liability, and cellular potency, providing a controlled experimental system for understanding halogen-bonding contributions to ligand-receptor interactions.

Quote Request

Request a Quote for N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.